

# Structural Analysis and Confirmation of Ethyl 2-(trifluoromethyl)nicotinate: A Technical Guide

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## Compound of Interest

Compound Name: **Ethyl 2-(Trifluoromethyl)nicotinate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of **Ethyl 2-(trifluoromethyl)nicotinate**, a key building block in the development of novel pharmaceuticals and agrochemicals. This document outlines a plausible synthetic route, detailed experimental protocols, and in-depth spectroscopic analysis for the unequivocal identification and characterization of this compound.

## Physicochemical Properties

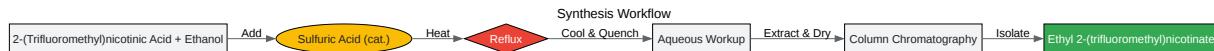
The fundamental physicochemical properties of **Ethyl 2-(trifluoromethyl)nicotinate** are summarized in the table below. This data is essential for its handling, storage, and use in synthetic applications.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>8</sub> F <sub>3</sub> NO <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	219.16 g/mol <a href="#">[1]</a>
CAS Number	208517-35-5 <a href="#">[1]</a>
Appearance	Liquid <a href="#">[2]</a>
Boiling Point	235.8 ± 40.0 °C at 760 mmHg <a href="#">[2]</a>
Flash Point	96.4 ± 27.3 °C <a href="#">[2]</a>
Purity	Typically ≥95% <a href="#">[3]</a>

## Synthesis of Ethyl 2-(trifluoromethyl)nicotinate

A plausible and efficient method for the synthesis of **Ethyl 2-(trifluoromethyl)nicotinate** involves the esterification of 2-(trifluoromethyl)nicotinic acid. This reaction is typically carried out in the presence of an acid catalyst in ethanol.

## Experimental Workflow: Synthesis



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Caption: Synthetic pathway for **Ethyl 2-(trifluoromethyl)nicotinate**.

## Experimental Protocol: Esterification

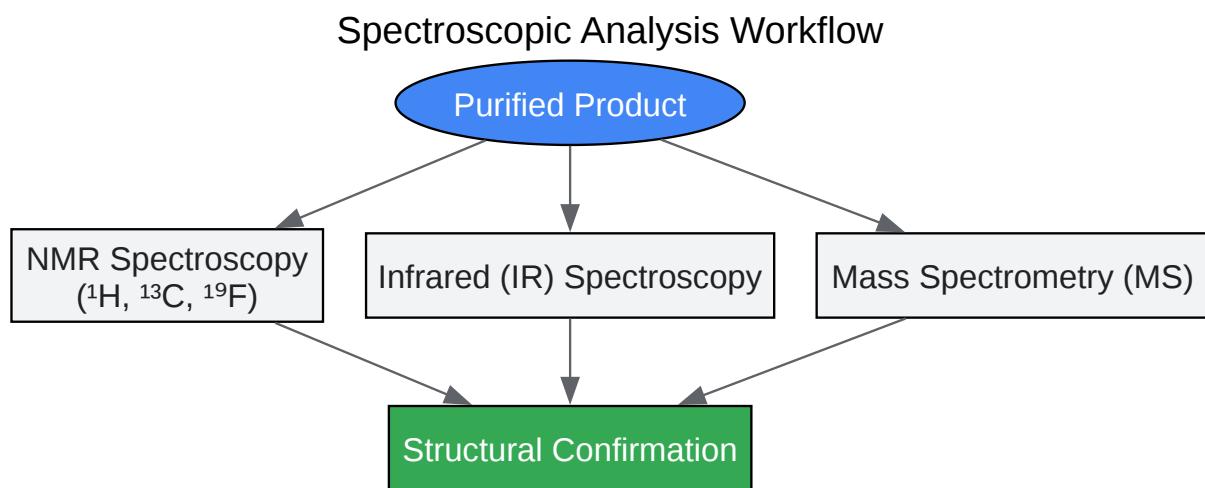
- Reaction Setup: To a solution of 2-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq) at room temperature.

- Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **Ethyl 2-(trifluoromethyl)nicotinate** as a pure liquid.

## Structural Confirmation: Spectroscopic Analysis

A combination of spectroscopic techniques is employed to confirm the structure of the synthesized **Ethyl 2-(trifluoromethyl)nicotinate**. The expected data from these analyses are presented below.

## Spectroscopic Analysis Workflow



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Caption: Workflow for the structural elucidation of the target compound.

## Predicted Spectroscopic Data

Technique	Expected Peaks and Assignments
<sup>1</sup> H NMR	$\delta$ 8.7-8.8 (m, 1H, Py-H6), $\delta$ 8.2-8.3 (m, 1H, Py-H4), $\delta$ 7.5-7.6 (m, 1H, Py-H5), $\delta$ 4.4-4.5 (q, J = 7.1 Hz, 2H, -OCH <sub>2</sub> CH <sub>3</sub> ), $\delta$ 1.4-1.5 (t, J = 7.1 Hz, 3H, -OCH <sub>2</sub> CH <sub>3</sub> )
<sup>13</sup> C NMR	$\delta$ 164-165 (C=O), $\delta$ 150-151 (C-6), $\delta$ 148-149 (q, J = 35 Hz, C-2), $\delta$ 138-139 (C-4), $\delta$ 125-126 (C-5), $\delta$ 122-123 (q, J = 275 Hz, CF <sub>3</sub> ), $\delta$ 121-122 (C-3), $\delta$ 62-63 (-OCH <sub>2</sub> CH <sub>3</sub> ), $\delta$ 14-15 (-OCH <sub>2</sub> CH <sub>3</sub> )
<sup>19</sup> F NMR	$\delta$ -65 to -70 (s, 3F, -CF <sub>3</sub> )
IR (cm <sup>-1</sup> )	~2980 (C-H, aliphatic), ~1730 (C=O, ester), ~1590, 1470 (C=C, C=N, aromatic), ~1300-1100 (C-F)
Mass Spec (EI)	m/z (%): 219 (M <sup>+</sup> ), 190, 174, 146

This comprehensive analysis, combining a well-defined synthetic protocol with detailed spectroscopic characterization, provides a robust framework for the preparation and confirmation of **Ethyl 2-(trifluoromethyl)nicotinate** for research and development purposes.

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## References

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- 2. sigmaaldrich.com [sigmaaldrich.com]
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